molecular formula C9H12N2O2 B12935728 (S)-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid

(S)-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid

Cat. No.: B12935728
M. Wt: 180.20 g/mol
InChI Key: YRWVUIFELULWFC-QMMMGPOBSA-N
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Description

(S)-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid is a chiral amino acid derivative with a pyridine ring substituted at the 4-position with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts in the asymmetric synthesis of the compound. For example, the Suzuki–Miyaura coupling reaction can be employed to introduce the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The use of continuous flow systems and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(S)-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The pyridine ring and amino acid moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

    2-Amino-3-(pyridin-2-yl)propanoic acid: Lacks the methyl group on the pyridine ring.

    2-Amino-3-(4-chloropyridin-2-yl)propanoic acid: Contains a chlorine substituent instead of a methyl group.

    2-Amino-3-(4-methoxypyridin-2-yl)propanoic acid: Contains a methoxy group instead of a methyl group.

Uniqueness: (S)-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid is unique due to the presence of the methyl group at the 4-position of the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(2S)-2-amino-3-(4-methylpyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-11-7(4-6)5-8(10)9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13)/t8-/m0/s1

InChI Key

YRWVUIFELULWFC-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC(=NC=C1)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC(=NC=C1)CC(C(=O)O)N

Origin of Product

United States

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